molecular formula C13H10ClNO3 B1391791 3-Amino-5-chloro-2-hydroxyphenyl benzoate CAS No. 1221791-82-7

3-Amino-5-chloro-2-hydroxyphenyl benzoate

Cat. No.: B1391791
CAS No.: 1221791-82-7
M. Wt: 263.67 g/mol
InChI Key: SCMOAEXVSLTKAF-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-2-hydroxyphenyl benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of an amino group, a chloro substituent, and a hydroxyl group on a phenyl ring, which is esterified with benzoic acid. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-2-hydroxyphenyl benzoate typically involves the esterification of 3-Amino-5-chloro-2-hydroxybenzoic acid with benzoic acid or its derivatives. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

3-Amino-5-chloro-2-hydroxybenzoic acid+Benzoic acidH2SO43-Amino-5-chloro-2-hydroxyphenyl benzoate+H2O\text{3-Amino-5-chloro-2-hydroxybenzoic acid} + \text{Benzoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3-Amino-5-chloro-2-hydroxybenzoic acid+Benzoic acidH2​SO4​​3-Amino-5-chloro-2-hydroxyphenyl benzoate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the reaction efficiency and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-2-hydroxyphenyl benzoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)

    Reduction: Hydrogen gas (H_2) with palladium catalyst (Pd/C)

    Substitution: Amines (R-NH_2), thiols (R-SH)

Major Products Formed

    Oxidation: Formation of 3-Amino-5-chloro-2-hydroxybenzaldehyde

    Reduction: Formation of 3-Amino-5-chloro-2-hydroxyaniline

    Substitution: Formation of 3-Amino-5-chloro-2-hydroxyphenyl derivatives

Scientific Research Applications

3-Amino-5-chloro-2-hydroxyphenyl benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-2-hydroxyphenyl benzoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example, the amino and hydroxyl groups can form hydrogen bonds with active site residues of enzymes, affecting their catalytic function. Additionally, the chloro substituent can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-chloro-2-hydroxybenzoic acid
  • 3-Amino-5-chloro-2-hydroxybenzaldehyde
  • 3-Amino-5-chloro-2-hydroxyaniline

Comparison

Compared to its similar compounds, 3-Amino-5-chloro-2-hydroxyphenyl benzoate is unique due to the presence of the ester linkage, which can influence its chemical reactivity and biological activity. The ester group can undergo hydrolysis under acidic or basic conditions, releasing the parent acid and alcohol. This property can be exploited in drug design to create prodrugs that release the active compound in a controlled manner.

Properties

IUPAC Name

(3-amino-5-chloro-2-hydroxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-9-6-10(15)12(16)11(7-9)18-13(17)8-4-2-1-3-5-8/h1-7,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMOAEXVSLTKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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